Home > Products > Screening Compounds P62978 > 6-Bromo-8-fluoroquinazolin-4-ol
6-Bromo-8-fluoroquinazolin-4-ol - 1209498-47-4

6-Bromo-8-fluoroquinazolin-4-ol

Catalog Number: EVT-1674240
CAS Number: 1209498-47-4
Molecular Formula: C8H4BrFN2O
Molecular Weight: 243.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one

  • Compound Description: This compound serves as the central intermediate in the synthesis of a series of 6-aryl substituted derivatives envisioned as potential vat dyes. []

6-Bromo-4-iodoquinoline

  • Compound Description: This compound is a crucial building block in the synthesis of various biologically active molecules, notably including GSK2126458. []

6-Bromoquinolin-4-ol

  • Compound Description: This compound serves as a precursor in the synthetic route to 6-Bromo-4-iodoquinoline. []

6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one

  • Compound Description: This compound serves as a reactive intermediate in synthesizing diverse heterocyclic compounds, including 1,3,4-thiadiazines, benzofurans, and naphthofurans. []

(2S)-1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

  • Compound Description: MPC-3100 is an orally bioavailable small molecule designed to inhibit Hsp90 function, a promising target in cancer therapy. []

6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

  • Compound Description: This group of compounds was synthesized and screened for antimicrobial and anti-inflammatory properties. []
  • Compound Description: This compound, chemically known as (S)-(-)-6-bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, plays a crucial role in the structural revision of several natural products, including (±)-lawinal, unonal, 7-O-methylunonal, and isounonal. []
  • Compound Description: This compound is structurally similar to the parent, non-brominated compound, but exhibits differences in crystal packing. []
Overview

6-Bromo-8-fluoroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of 6-bromo-8-fluoroquinazolin-4-ol, characterized by the presence of bromine and fluorine atoms on the quinazoline ring, contribute to its distinct chemical properties and biological activities.

Source and Classification

6-Bromo-8-fluoroquinazolin-4-ol is classified as a halogenated quinazoline derivative. It is synthesized through various chemical routes that involve the modification of the quinazoline scaffold. The compound is primarily sourced from chemical suppliers and is utilized in research settings for its potential applications in drug development and material science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-8-fluoroquinazolin-4-ol typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-bromo-8-fluoroquinazoline as the precursor.
  2. Hydroxylation: The hydroxyl group is introduced through a hydroxylating agent, often utilizing sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO).
  3. Reaction Conditions: The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product while minimizing by-products.

The industrial synthesis mirrors these laboratory methods but scales up using high-capacity reactors and continuous flow systems to ensure consistent yields and quality.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-bromo-8-fluoroquinazolin-4-ol can be represented as follows:

  • Molecular Formula: C9H6BrF N2O
  • Molecular Weight: Approximately 246.06 g/mol
  • Structural Features:
    • A quinazoline core with bromine at position 6.
    • Fluorine at position 8.
    • Hydroxyl group at position 4.

The structural configuration contributes to its reactivity and interactions with biological targets, making it a subject of interest in various fields of research.

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-8-fluoroquinazolin-4-ol can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form various quinazoline derivatives.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions can yield amine derivatives.
    • Typical reducing agents are lithium aluminum hydride and sodium borohydride.
  3. Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
    • Nucleophiles such as amines, thiols, or alkoxides are commonly used.

These reactions allow for the modification of the compound's structure, facilitating the exploration of its biological properties.

Mechanism of Action

The mechanism of action for 6-bromo-8-fluoroquinazolin-4-ol primarily involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound can inhibit enzyme activity by binding to active sites, effectively blocking substrate access. This inhibition disrupts critical biochemical pathways, which may lead to therapeutic effects such as anticancer or antimicrobial activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents like DMSO; limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from spectroscopic analyses (e.g., NMR, IR) confirm the compound's structure and purity .

Applications

Scientific Uses

6-Bromo-8-fluoroquinazolin-4-ol has a wide range of scientific applications:

  1. Medicinal Chemistry: Investigated for potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Biological Research: Studied for its interactions with biological macromolecules, contributing to understanding enzyme inhibition mechanisms.
  3. Material Science: Utilized in developing new materials with enhanced properties, such as thermal stability and resistance to degradation .

This compound's versatility makes it a valuable tool in various research domains, promoting advancements in both theoretical and applied sciences.

Synthetic Methodologies and Optimization

Regioselective Halogenation Strategies for Quinazolin-4-ol Derivatives

Regioselective halogenation of quinazolin-4-ol scaffolds presents significant synthetic challenges due to the competing reactivity of multiple positions. For 6-Bromo-8-fluoroquinazolin-4-ol (CAS 1209498-47-4, MFCD22369878), strategic halogen placement requires precise control of electronic and steric factors [1] [5]. The molecular framework (C₈H₄BrFN₂O, MW 243.03) contains two distinct halogenation sites: position 6 favors electrophilic bromination due to enhanced electron density from the adjacent nitrogen atom, while position 8 undergoes directed ortho-metalation followed by fluorination [2] [5].

A particularly effective approach utilizes N-bromosuccinimide (NBS) in acetonitrile under controlled temperature (0-5°C) to achieve >85% regioselectivity for the 6-bromo position. Subsequent fluorination employs Selectfluor reagent in DMF at 80°C, exploiting the ortho-directing capability of the bromine substituent to install fluorine at position 8 [5] [9]. Alternative routes start from pre-fluorinated precursors like 8-fluoroquinazolin-4(3H)-one (CAS 1204101-90-5), followed by bromination using phosphorus oxybromide in chlorobenzene at reflux conditions [5] [10].

Table 1: Comparative Regioselective Halogenation Approaches for 6-Bromo-8-fluoroquinazolin-4-ol

Starting MaterialHalogenation SequenceReagent/ConditionsKey AdvantageReported Yield
Quinazolin-4-ol coreBromination → Fluorination1. NBS/CH₃CN (0°C)2. Selectfluor/DMF (80°C)Excellent regiocontrol at C678% overall
4-Bromo-6-fluoroquinoline analogBromine displacement → CyclizationPOBr₃/Chlorobenzene (reflux)Utilizes commercial precursor65%
8-Fluoroquinazolin-4(3H)-oneElectrophilic brominationBr₂/AcOH (rt)Single-step bromination72%

Critical limitations include the sensitivity of the quinazolinone ring to harsh conditions, necessitating carefully controlled reaction parameters. The electron-withdrawing nature of the 8-fluorine substituent slightly deactivates the ring toward electrophilic substitution at position 6, requiring extended reaction times compared to non-fluorinated analogs [5] [9]. Protection of the hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl chloride) prior to bromination can improve yields by 10-15% in challenging substrates [2].

Microwave-Assisted Nucleophilic Aromatic Substitution in Fluorinated Quinazoline Systems

Microwave irradiation dramatically enhances reaction kinetics in nucleophilic aromatic substitution (SNAr) reactions of fluorinated quinazolines, particularly for generating 4-oxygenated derivatives. The 8-fluorine atom in 6-Bromo-8-fluoroquinazolin-4-ol displays exceptional reactivity under microwave conditions due to: (1) ortho-activation by the quinazoline nitrogen; (2) para-activation by the electron-withdrawing bromine substituent; and (3) microwave-specific thermal acceleration [4] [7].

Key transformations include the synthesis of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate (CAS 1384430-21-0) from the parent quinazolin-4-ol and tosyl chloride. Under conventional heating, this esterification requires 12 hours at 80°C in pyridine (≤60% yield). Microwave irradiation (150W, DMF, K₂CO₃) reduces reaction time to 15 minutes with 92% isolated yield [4] [8]. The reaction efficiency follows the order: phenoxides > alkoxides > amines ≈ sulfonamides, reflecting nucleophile-dependent rate enhancements under dielectric heating [7].

Table 2: Microwave Optimization Parameters for 6-Bromo-8-fluoroquinazolin-4-ol Derivatives

NucleophileSolventTemp (°C)Time (min)Power (W)Product Yield (%)Conv. (%)
Tosylate anionDMF1201515092>99
PiperidineDMSO150202008898
Sodium methoxideMethanol80101008595
AnilineToluene110301507890

Solvent effects prove critical: polar aprotic solvents (DMF, DMSO) provide 30-50% rate enhancement over protic solvents due to superior microwave absorption and improved anion solvation. Temperature monitoring via IR sensors prevents decomposition above 180°C, particularly important for acid-sensitive derivatives like 6-Bromo-2-chloro-8-fluoroquinazolin-4-ol (CAS 1597156-83-6) [4] [7]. Scale-up studies demonstrate linear scalability from milligram (0.5g) to multigram (50g) batches using continuous-flow microwave reactors, maintaining yields within 5% variation [7].

Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Diversification

Palladium-catalyzed transformations provide the most versatile route to structurally diverse analogs of 6-Bromo-8-fluoroquinazolin-4-ol. The C6-bromine exhibits superior reactivity over C8-fluorine in cross-coupling due to: (1) lower bond dissociation energy; (2) reduced steric encumbrance; and (3) enhanced oxidative addition kinetics to Pd(0) centers [4] [8].

Suzuki-Miyaura coupling demonstrates particular utility for introducing aryl and heteroaryl groups. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (4:1) at 85°C, phenylboronic acid couples with 6-Bromo-8-fluoroquinazolin-4-ol to afford 6-phenyl-8-fluoroquinazolin-4-ol in 89% yield. Electron-deficient boronic acids (4-CF₃C₆H₄B(OH)₂) require modified conditions: Pd(dppf)Cl₂ (2 mol%), AsPh₃ (4 mol%) in dioxane at 100°C to achieve 75-82% yields [8]. The 4-hydroxyl group typically remains intact without protection, though tert-butyldimethylsilyl protection improves yields by 8-12% for sterically demanding coupling partners.

For Sonogashira reactions, the 6-Bromo-8-fluoroquinazolin-4-yl sulfonate intermediate (CAS 1384430-21-0) proves superior to the parent bromide. With PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and iPr₂NH as solvent, terminal alkynes couple efficiently at 60°C (15-30 min) to provide 6-alkynyl derivatives in 85-93% yield. The sulfonate group activates the system toward oxidative addition while suppressing homocoupling side reactions [8].

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on 6-Bromo-8-fluoroquinazolin-4-ol

Reaction TypeCatalyst SystemConditionsScopeYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Toluene/H₂O 85°CAryl/heteroaryl boronic acids75-92
SonogashiraPdCl₂(PPh₃)₂/CuIiPr₂NH, 60°CTerminal alkynes85-93
Buchwald-HartwigPd₂(dba)₃/XPhostBuOH, 100°CPrimary/secondary amines70-88
CarbonylationPd(OAc)₂/dpppCO (1 atm), MeOH, 80°CMethoxycarbonylation81

Limitations include catalyst poisoning by the quinazoline nitrogen atoms and competitive hydrodehalogenation. These are mitigated by: (1) nitrogen protection with acetic anhydride; (2) silver additives (Ag₂CO₃) to sequester halides; and (3) ligand screening (XPhos > SPhos > P(tBu)₃) [4] [8]. Computational studies (DFT) reveal the C-Br bond oxidative addition energy is 8.3 kcal/mol lower than C-F, rationalizing the observed chemoselectivity [2].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Routes

The synthesis of 6-Bromo-8-fluoroquinazolin-4-ol derivatives employs both solution-phase and solid-phase methodologies, each with distinct advantages for specific applications. Solution-phase synthesis remains dominant for large-scale production (>100g), particularly for intermediates like 6-Bromo-2-chloro-8-fluoroquinazolin-4-ol (CAS 1597156-83-6). The conventional route involves cyclization of 2-amino-5-bromo-3-fluorobenzoic acid with formamide at 180°C (4h) followed by chlorination with POCl₃ to afford the 4-chloro intermediate, then hydrolysis to the 4-ol (overall yield: 65-70%) [4] [5].

Solid-phase approaches utilize Wang resin-linked fluorobenzoates as starting materials. After immobilization via ester linkage, sequential transformations include: (1) SNAr with ammonia (100°C, microwave); (2) cyclization with trimethyl orthoformate; (3) bromination with pyridinium tribromide; and (4) TFA cleavage. This method delivers 6-Bromo-8-fluoroquinazolin-4-ol in 45-50% overall yield but enables rapid parallel synthesis of 50-100 analogs in 48 hours for structure-activity relationship studies [2] [9].

Critical comparisons reveal:

  • Purity: Solution-phase provides material with ≥99% purity after recrystallization (EtOH/H₂O), while solid-phase typically yields 90-95% pure product requiring HPLC purification
  • Scale: Solution-phase readily scales to kilogram quantities (e.g., for drug candidate omipalisib intermediates), whereas solid-phase is limited to ≤5g
  • Functional Group Tolerance: Solid-phase accommodates acid-sensitive groups poorly due to TFA cleavage, while solution-phase tolerates Boc, PMB, and silyl protections
  • Green Metrics: Solution-phase E-factor = 86 (kg waste/kg product) vs. solid-phase E-factor = 32, primarily due to solvent reduction in washing steps [5] [9]

Hybrid approaches show promise: soluble polymer supports (PEG-6000) facilitate solution-like reaction monitoring with solid-phase purification advantages. Cyclization on PEG-supported anthranilates followed by precipitation purification provides 6-Bromo-8-fluoroquinazolin-4-ol derivatives in 82% yield and >98% purity, bridging the scalability-purity gap [9].

Properties

CAS Number

1209498-47-4

Product Name

6-Bromo-8-fluoroquinazolin-4-ol

IUPAC Name

6-bromo-8-fluoro-3H-quinazolin-4-one

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)

InChI Key

CXKSQZXRXUJVGQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)F)Br

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.